2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide, commonly known as AZD5363, is a selective inhibitor of the protein kinase B (PKB) enzyme. It is a promising drug candidate for cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
AZD5363 works by inhibiting the activity of the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme, also known as the Akt enzyme. The 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme is involved in a variety of cellular processes, including cell growth, proliferation, and survival. In cancer cells, the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme is often overactive, leading to uncontrolled cell growth and proliferation. By inhibiting the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme, AZD5363 can slow down or stop the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD5363 depend on the specific cell type and disease being studied. In cancer cells, AZD5363 has been shown to inhibit cell growth and induce cell death. In addition, AZD5363 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, AZD5363 has been studied for its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AZD5363 in lab experiments is its selectivity for the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme. This allows researchers to specifically target the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme without affecting other cellular processes. In addition, AZD5363 has been extensively studied in preclinical models, making it a well-established tool for cancer research. One limitation of using AZD5363 in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of AZD5363. One area of research is the development of new formulations or delivery methods to improve the solubility and bioavailability of AZD5363. Another area of research is the identification of biomarkers that can predict the response to AZD5363 treatment. In addition, further studies are needed to determine the long-term safety and effectiveness of AZD5363 in humans. Finally, the potential for combination therapies involving AZD5363 and other cancer treatments should be explored.
Synthesemethoden
The synthesis of AZD5363 involves a series of chemical reactions that result in the formation of the final product. The synthesis of AZD5363 was first reported by AstraZeneca in 2010. The synthesis involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid with 3,5-dimethylphenylamine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to obtain the final product, AZD5363.
Wissenschaftliche Forschungsanwendungen
AZD5363 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cells, including breast, prostate, and ovarian cancer cells. AZD5363 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition to cancer treatment, AZD5363 has also been studied for its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-10-16(2)12-18(11-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-8-6-4-5-7-9-25/h10-13H,4-9,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQHOQFBUUIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.